Clausenamide
Overview
Description
Clausenamide is a natural pyrrolidone-derived compound first isolated from the leaves of Clausena lansium (Lour) Skeels. This compound is notable for its unique structure, containing four chiral centers that yield eight pairs of enantiomers. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-clausenamide can be achieved through multiple steps starting from inexpensive materials such as trans-cinnamic acid. One efficient method involves five steps with an overall yield of 8.9% and 99.5% enantiomeric excess. The reaction conditions are mild, typically conducted at 25°C, and do not require anhydrous or very low-temperature conditions . The key steps include the synthesis of a key intermediate amide, followed by cyclization and reduction to obtain the target product .
Industrial Production Methods: Industrial production of clausenamide focuses on optimizing the synthetic route to ensure high yield and purity. The method described above is particularly suitable for large-scale preparation due to its simplicity and cost-effectiveness. The avoidance of column chromatography and the use of readily available raw materials make this method industrially viable .
Chemical Reactions Analysis
Types of Reactions: Clausenamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize derivatives for further study.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include lithium hydroxide for cyclization and sodium borohydride for reduction . The reactions are typically carried out under mild conditions to preserve the integrity of the chiral centers.
Major Products: The major products formed from these reactions include clausenamidone and its reduced form, this compound. These products retain the biological activity of the parent compound and are often used in further pharmacological studies .
Scientific Research Applications
Clausenamide has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying chiral synthesis and stereochemistry. In biology and medicine, this compound is investigated for its neuroprotective properties, particularly its ability to enhance cognition and inhibit β-amyloid toxicity, making it a promising candidate for treating Alzheimer’s disease . Additionally, this compound has shown potential in protecting against neurotoxicity induced by various agents and enhancing synaptic plasticity .
Mechanism of Action
The mechanism of action of clausenamide involves several molecular targets and pathways. It primarily exerts its effects by increasing synaptic plasticity and inhibiting the phosphorylation of tau protein, which is associated with neurofibrillary tangle formation in Alzheimer’s disease . This compound also enhances synaptic transmission and protects neurons from oxidative stress and apoptosis .
Comparison with Similar Compounds
Clausenamide is unique among similar compounds due to its multiple chiral centers and the resulting enantiomers. Similar compounds isolated from Clausena lansium include various carbazole alkaloids and amide alkaloids, such as clauselansine A and B, which also exhibit neuroprotective properties . this compound stands out due to its specific mechanism of action and its potential as a therapeutic agent for neurodegenerative diseases .
Properties
IUPAC Name |
(3R,4S,5S)-3-hydroxy-5-[(R)-hydroxy(phenyl)methyl]-1-methyl-4-phenylpyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-19-15(16(20)13-10-6-3-7-11-13)14(17(21)18(19)22)12-8-4-2-5-9-12/h2-11,14-17,20-21H,1H3/t14-,15-,16+,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYGSZOQGYRGIP-MWDXBVQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(C(C1=O)O)C2=CC=CC=C2)C(C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]([C@@H]([C@H](C1=O)O)C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10908462 | |
Record name | 3-Hydroxy-5-[hydroxy(phenyl)methyl]-1-methyl-4-phenylpyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10908462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103541-15-7, 109905-95-5 | |
Record name | Clausenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103541-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clausenamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103541157 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-Clausenamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109905955 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxy-5-[hydroxy(phenyl)methyl]-1-methyl-4-phenylpyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10908462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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